

Potential off-target effects of FPR-A14

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Compound of Interest		
Compound Name:	FPR-A14	
Cat. No.:	B15568941	Get Quote

Technical Support Center: FPR-A14

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance regarding the potential off-target effects of the formyl peptide receptor (FPR) agonist, **FPR-A14**.

Frequently Asked Questions (FAQs)

Q1: What is FPR-A14 and what are its known primary targets?

A1: **FPR-A14** is a synthetic, non-peptide agonist for formyl peptide receptors (FPRs). FPRs are a class of G protein-coupled receptors (GPCRs) primarily expressed on immune cells, such as neutrophils, and are involved in chemotaxis and inflammatory responses.[1][2] **FPR-A14** is known to potently activate neutrophils, inducing chemotaxis and calcium mobilization.

Q2: What are "off-target effects" and why are they a concern for a compound like **FPR-A14**?

A2: Off-target effects are unintended interactions of a drug or compound with molecular targets other than the one it was designed to modulate.[3][4] For a selective agonist like **FPR-A14**, these effects could arise from binding to other GPCRs or unrelated proteins. Such interactions are a concern because they can lead to misinterpreted experimental results, confounding data, or potential adverse side effects in a therapeutic context.[3][5] Assessing both on-target and potential off-target effects is a critical step in drug discovery and pharmacological research.[6]

Troubleshooting & Optimization





Q3: The human FPR family has three members (FPR1, FPR2, FPR3). How can I determine the selectivity of **FPR-A14** for each subtype?

A3: To determine the selectivity of **FPR-A14**, you should perform functional assays using cell lines engineered to express each human FPR subtype individually. A common approach is to measure calcium mobilization or cAMP inhibition in response to a dose-range of **FPR-A14** in each cell line. By comparing the half-maximal effective concentration (EC_{50}) for each receptor subtype, you can establish a selectivity profile. A compound is considered selective if it has a significantly lower EC_{50} (higher potency) for one receptor subtype over the others.

Q4: What kind of unexpected experimental results might suggest **FPR-A14** is causing off-target effects?

A4: Several results could indicate potential off-target activity:

- Response in a null cell line: Observing a cellular response (e.g., calcium flux) in a cell line that does not endogenously express any known FPRs.
- Inconsistent potency: Significant variations in the EC₅₀ of **FPR-A14** between different cell types that all express the same primary FPR target. This may suggest the presence of a secondary target in one of the cell lines that influences the response.
- Atypical signaling: Activation of a signaling pathway not typically associated with the target FPR. For instance, if FPR-A14 is targeting a Gαi-coupled receptor but you observe a strong Gαq-mediated response (like robust PLC activation) that cannot be explained by Gβγ subunit activity alone.[1][8]

Q5: How can I perform a broad screening for potential off-target liabilities of FPR-A14?

A5: The most comprehensive method is to profile the compound against a commercially available panel of receptors, ion channels, and enzymes.[3] These services test the binding or functional activity of a compound at a fixed concentration (commonly 1-10 μ M) against hundreds of potential targets. Significant inhibition or activation of any target in the panel would warrant further investigation with full dose-response curves to determine potency (IC50 or EC50).



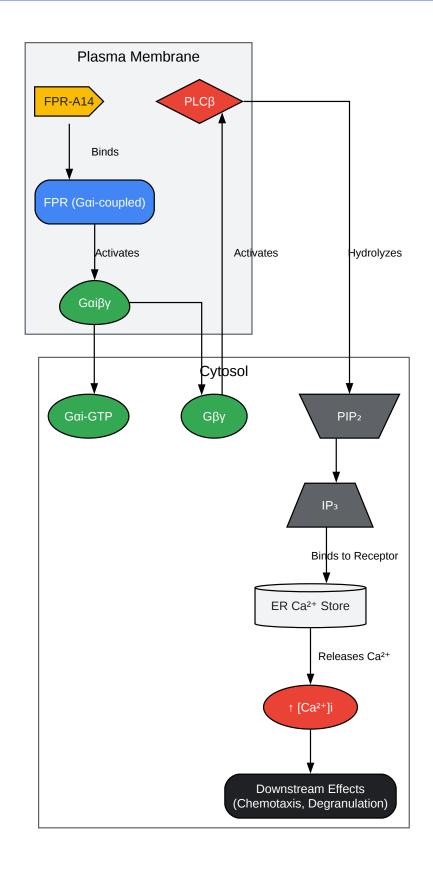
Quantitative Data Summary

The following table summarizes the known in vitro activity of **FPR-A14** on neutrophils.

Parameter	Cell Type	EC50 (nM)	Reference
Chemotaxis	Neutrophils	42	
Ca ²⁺ Mobilization	Neutrophils	630	

Visualizations: Pathways and Workflows

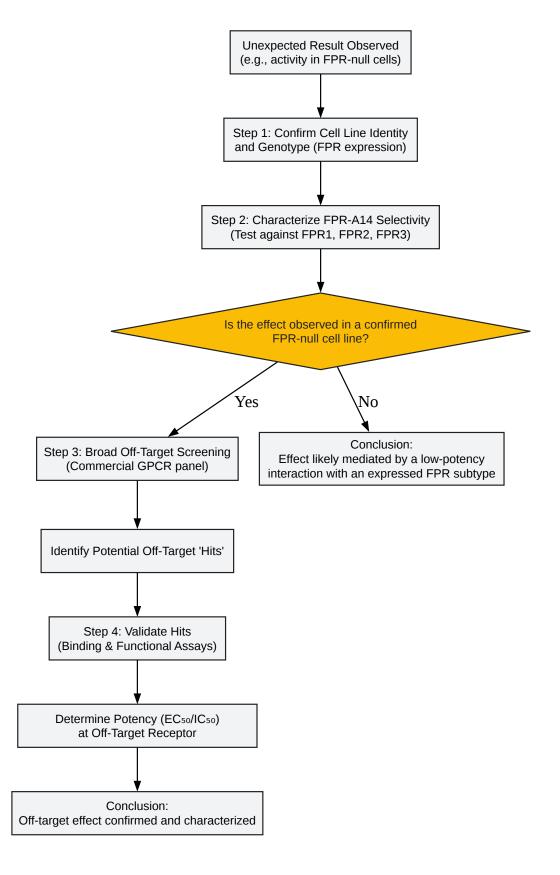




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Caption: Canonical Gai-mediated signaling pathway for FPR activation.





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Caption: Experimental workflow for investigating potential off-target effects.



Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Action(s)
Inconsistent EC ₅₀ values for FPR-A14 across different cell lines expressing the same FPR subtype.	1. Different levels of receptor expression or G-protein coupling efficiency between cell lines. 2. Presence of an unknown off-target receptor in one cell line that contributes to the signal.	1. Quantify receptor expression levels (e.g., via qPCR or flow cytometry) to normalize the data. 2. Test for responses in a parental cell line lacking any transfected FPRs. A positive response would strongly indicate an off-target effect.
FPR-A14 elicits a response in a cell line confirmed to be FPR-null.	1. The compound is directly acting on a downstream component of the signaling pathway (e.g., directly activating PLC). 2. The compound is activating a different, endogenously expressed GPCR.	 Perform a broad off-target screening assay to identify other potential GPCR targets. Use known antagonists for other suspected GPCRs expressed in that cell line to see if the response can be blocked.
High background or erratic signal in a calcium mobilization assay.	1. Cell health is poor, leading to leaky membranes and high basal intracellular calcium. 2. The compound (FPR-A14) has intrinsic fluorescence at the assay wavelengths. 3. The compound is cytotoxic at the concentrations tested.	1. Ensure cells are healthy and not over-confluent. Optimize cell seeding density. 2. Run a control plate with compound added to buffer alone to check for autofluorescence. 3. Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your functional assay.

Experimental Protocols Protocol 1: Assessing Receptor Selectivity using a Calcium Mobilization Assay



This protocol describes a method to determine the potency (EC₅₀) of **FPR-A14** at FPR1, FPR2, and FPR3 using a fluorescence-based calcium mobilization assay.

Materials:

- HEK293 or CHO cells stably expressing human FPR1, FPR2, or FPR3.
- Parental (non-transfected) HEK293 or CHO cells.
- Black, clear-bottom 96-well or 384-well microplates.
- Fluo-4 AM or similar calcium-sensitive dye.
- Pluronic F-127.
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- FPR-A14 stock solution in DMSO.
- Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).[9]
 [10]

Procedure:

- Cell Seeding: The day before the assay, seed the FPR-expressing cells and parental cells
 into the microplates at a density that will yield a confluent monolayer on the day of the
 experiment.[11]
- Dye Loading:
 - Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer as per the manufacturer's instructions.
 - \circ Remove the culture medium from the cells and add 100 μ L (for 96-well) of the dye loading solution to each well.
 - Incubate the plate at 37°C for 1 hour in the dark.[11]



· Compound Plate Preparation:

- Prepare a serial dilution of FPR-A14 in Assay Buffer in a separate 96-well plate. Prepare compounds at 3x to 5x the final desired concentration, depending on the injection volume of your plate reader.[9]
- Include wells with buffer only (negative control) and a known agonist for each receptor (positive control).

Measurement:

- Gently wash the cells with Assay Buffer to remove extracellular dye. Add back a final volume of 100 μL of Assay Buffer.
- Place the cell plate and compound plate into the fluorescence plate reader and allow them to equilibrate to 37°C.[11]
- Set the instrument to record fluorescence (Excitation ~490 nm, Emission ~525 nm) over time.[11]
- Record a stable baseline fluorescence for 10-20 seconds.
- Program the instrument to automatically inject the FPR-A14 dilutions from the compound plate into the cell plate while continuously recording the fluorescence signal for at least 60-120 seconds.[11]

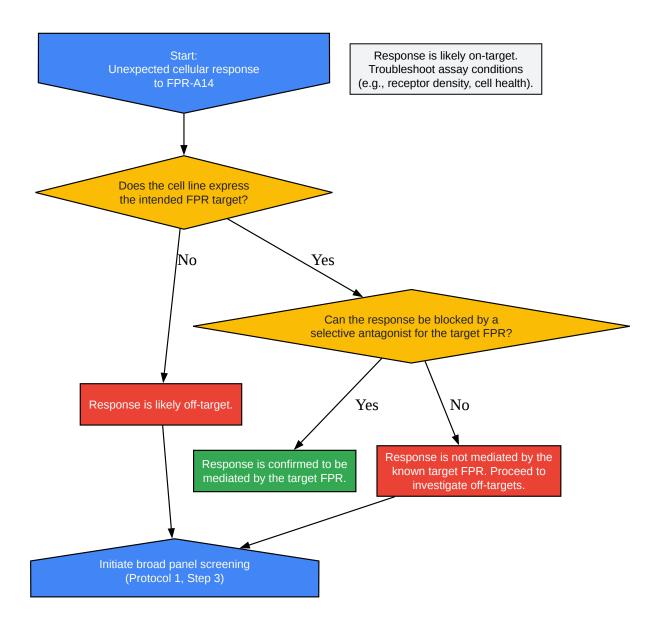
Data Analysis:

- \circ Calculate the change in fluorescence (Δ RFU) for each well (peak fluorescence baseline fluorescence).
- \circ Plot the \triangle RFU against the logarithm of the **FPR-A14** concentration.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each FPR subtype.
- Compare the EC₅₀ values to determine the selectivity profile. A lack of response in the parental cells confirms the signal is receptor-mediated.



Protocol 2: General Workflow for Off-Target Liability Screening

This protocol outlines the logical steps to take when investigating a suspected off-target effect.



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Caption: Logic diagram for troubleshooting unexpected experimental results.



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